molecular formula C87H98N18O19 B219527 Triptorelin pamoate CAS No. 124508-66-3

Triptorelin pamoate

Cat. No. B219527
CAS RN: 124508-66-3
M. Wt: 1699.8 g/mol
InChI Key: ZBVJFYPGLGEMIN-OYLNGHKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptorelin pamoate is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH) that is used in medical research to study the effects of GnRH on the reproductive system. This compound is a potent agonist of GnRH receptors and has been shown to have a wide range of effects on the hypothalamic-pituitary-gonadal (HPG) axis.

Scientific Research Applications

Hormonal Therapy in Breast Cancer

Triptorelin pamoate, a gonadotropin-releasing hormone agonist (GnRH-a), is utilized in combination with exemestane to induce a reversible postmenopausal status by reducing ovarian estrogen production in premenopausal women. This combination has shown efficacy in suppressing estrogen significantly, hinting at potential clinical benefits in treating premenopausal advanced breast cancer patients (Jannuzzo et al., 2004).

Endometriosis Research

Triptorelin pamoate plays a crucial role in studying the pathophysiology of endometriosis and evaluating drug effects. In a rat model of subcutaneous endometriosis, triptorelin demonstrated significant effectiveness in reducing the weight of endometriotic lesions, facilitating the study of this complex condition (Pereira et al., 2015).

Treatment of Obsessive-Compulsive Disorder

Exploring beyond its typical applications, triptorelin has been examined for its effectiveness in treating obsessive-compulsive disorder (OCD). A study highlighted the potential of triptorelin injections, in conjunction with Selective Serotonin Reuptake Inhibitors (SSRIs), to decrease the symptoms of OCD, thereby opening new avenues for psychiatric treatments (Nikzad et al., 2021).

Fertility Preservation

Triptorelin's role extends to fertility preservation, especially in cancer patients undergoing chemotherapy. The administration of triptorelin can decrease the risk of hemorrhage due to thrombocytopenia and potentially protect against the gonadotoxic effects of chemotherapy (Meli et al., 2018).

Pediatric Applications

In pediatric medicine, triptorelin depot is used to treat central precocious puberty (CPP) in children, showing efficacy in suppressing pubertal development and contributing to the achievement of adult height within expected ranges. Although its long-term impact on reproductive functions needs further research, it's a vital part of managing CPP (Bertelloni et al., 2018).

properties

CAS RN

124508-66-3

Product Name

Triptorelin pamoate

Molecular Formula

C87H98N18O19

Molecular Weight

1699.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C64H82N18O13.C23H16O6/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1

InChI Key

ZBVJFYPGLGEMIN-OYLNGHKZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Pictograms

Health Hazard

synonyms

6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig)
AY 25650
AY-25650
AY25650
CL 118532
CL-118532
CL118532
D-Trp-6-LH-RH
Decapeptyl
Decapeptyl Depot
Decapeptyl LP
Decapeptyl Trimestral
Embonate, Triptorelin
GnRH, Trp(6)-
LHRH, Trp(6)-
LHRH, Tryptophyl(6)-
Pamoate, Triptorelin
Trelstar
Trimestral, Decapeptyl
Triptorelin
Triptorelin Embonate
triptorelin pamoate
Wy 42462
Wy-42462
Wy42462

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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